2,2',4,4'-Tetramethyl-3,3'-bithiophene
Description
Properties
Molecular Formula |
C12H14S2 |
|---|---|
Molecular Weight |
222.4g/mol |
IUPAC Name |
3-(2,4-dimethylthiophen-3-yl)-2,4-dimethylthiophene |
InChI |
InChI=1S/C12H14S2/c1-7-5-13-9(3)11(7)12-8(2)6-14-10(12)4/h5-6H,1-4H3 |
InChI Key |
WHQSAAJASHEWQG-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=C1C2=C(SC=C2C)C)C |
Canonical SMILES |
CC1=CSC(=C1C2=C(SC=C2C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Conformational Differences
3,3'-Dimethyl-2,2'-Bithiophene ():
- Methyl groups at 3,3' positions lead to a unique gauche-gauche conformation due to steric repulsion between substituents.
- Reduced π-conjugation compared to unsubstituted 2,2'-bithiophene, as the torsional barrier increases (~10 kcal/mol).
- Computational studies (HF/6-31G*) show a single energy minimum, contrasting with the anti-gauche and syn-gauche conformers of 4,4'- or 5,5'-dimethyl derivatives .
3,3’,4,4’-Tetramethyl-2,2’-Bithiophene ():
- A related isomer with methyl groups at 3,3’,4,4’ positions. Structural differences (linkage at 2,2’ vs. 3,3’) result in distinct electronic properties and applications.
Electronic and Spectroscopic Properties
Data Table: Comparative Analysis of Bithiophene Derivatives
| Compound | Substituent Positions | Conformation | Synthesis Method | Key Properties/Applications | References |
|---|---|---|---|---|---|
| 2,2',4,4'-Tetramethyl-3,3'-Bithiophene | 2,2',4,4' (3,3'-linkage) | Twisted (gauche) | Pd coupling/Bromination | Steric hindrance, materials research | [7, 20] |
| 3,3'-Dimethyl-2,2'-Bithiophene | 3,3' | Gauche-gauche | Kumada coupling | Reduced π-conjugation, torsional strain | [16] |
| 4,4'-Dimethyl-2,2'-Bithiophene | 4,4' | Anti-gauche/syn-gauche | Electrophilic substitution | Planar structure, high fluorescence | [15, 16] |
| 2,2',5,5'-Tetramethyl-4,4'-bis(diphenylphosphino)-3,3'-Bithiophene | 2,2',5,5' (4,4'-PPh2) | Planar (chelating) | Multi-step synthesis | Catalytic ligand for asymmetric hydrogenation | [1, 2] |
Key Research Findings
- Conformational Flexibility : 3,3'-substituted bithiophenes exhibit restricted rotation due to steric effects, impacting their electronic properties .
- Catalytic Efficiency : Phosphine-modified 3,3'-bithiophenes achieve >90% enantiomeric excess in hydrogenation reactions, outperforming less sterically hindered analogs .
- Material Design : Alkyl/alkoxy substituents at 3,3' positions balance solubility and optoelectronic performance in conjugated polymers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
